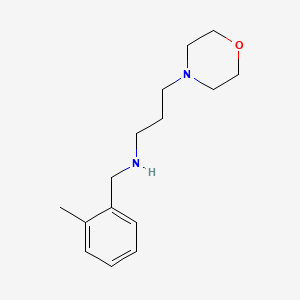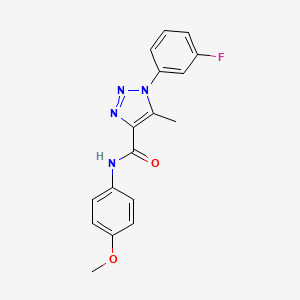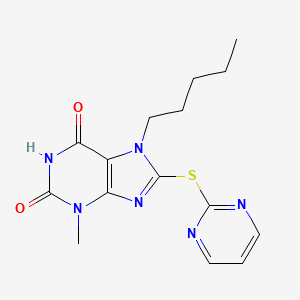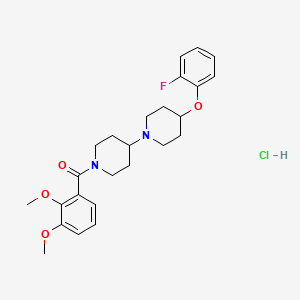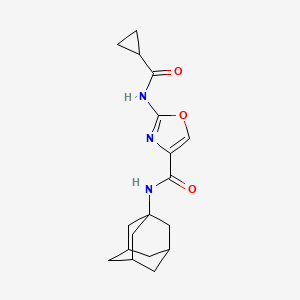
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide often involves multi-step synthetic routes, including the formation of the adamantane backbone, incorporation of the oxazole ring, and the introduction of cyclopropanecarboxamido groups. Microwave-assisted synthesis methods have been applied for the efficient coupling of adamantyl moieties with N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing the adaptability of adamantane in chemical synthesis (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of a rigid, cage-like adamantane core, providing a unique three-dimensional framework conducive to specific molecular interactions. The crystal structure analysis of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlights the capacity of such molecules to form stable crystalline structures, useful in determining their stereochemical attributes and aiding in the design of molecules with desired biological activities (Lu et al., 2021).
Chemical Reactions and Properties
Adamantane and its derivatives participate in various chemical reactions, leveraging the reactivity of the cyclopropane and oxazole moieties for further functionalization. The adamantane structure contributes to the stability and reactivity of these compounds, enabling the exploration of a wide range of chemical transformations. The synthesis and functionalization of adamantane-based compounds have been extensively studied, demonstrating their versatility in organic synthesis and potential applications in developing new chemical entities (Odyntsova, 2017).
Physical Properties Analysis
The physical properties of adamantane derivatives, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The bulky adamantane core imparts a high degree of molecular rigidity, affecting the compound's physical state and its behavior in different solvents. These properties are crucial in determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Soselia et al., 2020).
Chemical Properties Analysis
The chemical properties of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds are characterized by their stability, reactivity, and interactions with biological molecules. The adamantane core contributes to the high stability of these compounds under various conditions, while the functional groups attached to this core determine their reactivity and potential biological activity. The interaction of these compounds with biological targets can be influenced by their ability to form hydrogen bonds and other non-covalent interactions, which is critical in the context of drug design and medicinal chemistry applications (Dybowski et al., 2020).
Scientific Research Applications
Analytical Characterization
One study delves into the comprehensive analytical characteristics of adamantane derivatives, focusing on their identification through various spectroscopic and chromatographic techniques. Such detailed analytical data are crucial for forensic, toxicological, and clinical purposes, highlighting the importance of these compounds in legal and medical investigations (Dybowski et al., 2020).
Antiviral Activity
Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. A study demonstrated the synthesis of adamantyl-substituted carboxamide derivatives with significant anti-influenza activity, showcasing the potential of these compounds in developing new antiviral drugs (Göktaş et al., 2012).
Antimicrobial and Anti-Inflammatory Applications
Research into adamantane-isothiourea hybrid derivatives reveals their potent broad-spectrum antibacterial activity and in vivo hypoglycemic effects, suggesting their use in treating bacterial infections and diabetes (Al-Wahaibi et al., 2017). Another study focused on the synthesis of novel adamantane derivatives, highlighting their cytotoxic effects against cancer cell lines and their potential in cancer therapy (Turk-Erbul et al., 2021).
Metabolic Profiling and Drug Development
Adamantane compounds' metabolic profiling is essential for understanding their pharmacokinetics and enhancing drug design. A study identified oxidative metabolites of a synthetic cannabinoid with an adamantyl group, providing insights into the metabolic pathways of these compounds (Honrao et al., 2020).
Mechanism of Action
Adamantane derivatives are often synthesized by reacting adamantane with other compounds. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid .
In terms of pharmacokinetics, the properties of adamantane derivatives can vary widely depending on the specific compound and its structure. Some adamantane derivatives have been found to have good bioavailability and can cross the blood-brain barrier, which makes them potential candidates for treating neurological disorders .
properties
IUPAC Name |
N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDLBLFBIQOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


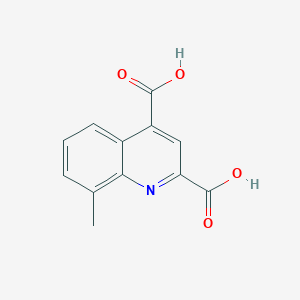

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)


![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
